molecular formula C22H19ClN2O4S B611508 TUG-1375

TUG-1375

Cat. No.: B611508
M. Wt: 442.9 g/mol
InChI Key: RZAMDGBOOPJHJQ-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

TUG-1375, also known as (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid, is a potent agonist of the free fatty acid receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that is activated by short-chain fatty acids and is involved in the regulation of metabolism, appetite, fat accumulation, and inflammatory responses .

Mode of Action

this compound interacts with FFA2, leading to the activation of this receptor . The active state structures of FFA2 in complex with this compound have been determined, providing insights into the molecular mechanisms behind FFA2 signaling .

Biochemical Pathways

Upon activation by this compound, FFA2 couples to Gαi and Gαq pathways . These pathways mediate diverse biological effects, including the regulation of metabolism, inflammation, and hormone homeostasis .

Pharmacokinetics

this compound has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties . These properties contribute to the bioavailability of this compound, allowing it to exert its effects on FFA2.

Result of Action

The activation of FFA2 by this compound results in various molecular and cellular effects. For instance, this compound has been confirmed to induce human neutrophil mobilization . It also inhibits lipolysis in murine adipocytes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the composition of gut microbiota, which produces short-chain fatty acids, can affect the activation of FFA2 . Furthermore, dietary factors can also influence the action of this compound. For instance, fiber-rich diets can promote the production of short-chain fatty acids, thereby potentially enhancing the activation of FFA2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

TUG-1375 is synthesized through a series of chemical reactions involving the bioisosteric replacement of the central pyrrolidine core of a previously disclosed FFA2 agonist with a thiazolidine core . The synthesis involves modifications at both the 2- and 3-positions on the thiazolidine core . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

The industrial production methods for this compound are not explicitly detailed in the available literature. it is typically produced in research laboratories under controlled conditions to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

TUG-1375 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions are not explicitly detailed in the available literature. typical reagents for such reactions include oxidizing agents, reducing agents, and various catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information on the products is not publicly available .

Biological Activity

TUG-1375 is a synthetic compound designed as a selective agonist for the free fatty acid receptor 2 (FFA2/GPR43). This receptor plays a crucial role in various physiological processes, including metabolism regulation, appetite control, fat accumulation, and inflammatory responses. The following sections provide an overview of this compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of FFA2/GPR43

FFA2 is a G protein-coupled receptor (GPCR) primarily activated by short-chain fatty acids (SCFAs), which are metabolites produced by gut microbiota during dietary fiber fermentation. Activation of FFA2 has been associated with anti-inflammatory effects and modulation of energy metabolism, making it a target for treating metabolic diseases and inflammatory disorders.

Pharmacological Properties of this compound

This compound was developed to enhance the potency and selectivity of FFA2 activation compared to previous agonists. Key pharmacological properties include:

  • Potency : this compound exhibits significantly increased potency (7-fold improvement in cAMP assays) compared to earlier compounds targeting FFA2 .
  • Selectivity : It demonstrates high selectivity for FFA2 over related receptors such as FFA1, FFA3, and FFA4, making it a valuable tool for studying FFA2 function .
  • Pharmacokinetics : The compound has favorable pharmacokinetic properties, including high solubility and stability in biological systems. It shows good metabolic stability in human liver microsomes and low plasma protein binding .

This compound activates FFA2 through a mechanism that involves:

  • G Protein Activation : Upon binding to FFA2, this compound activates G proteins, leading to downstream signaling cascades that influence cellular responses.
  • Inhibition of Lipolysis : In murine adipocytes, this compound effectively inhibits isoproterenol-induced lipolysis with a potency 50-fold greater than the natural agonist propionate . This suggests its potential role in regulating energy balance and fat metabolism.
  • Stimulation of GLP-1 Secretion : Activation of FFA2 by this compound has been linked to increased secretion of glucagon-like peptide-1 (GLP-1), which is beneficial for glucose metabolism and appetite regulation .

Table 1: Summary of Key Research Findings on this compound

StudyObjectiveKey Findings
Hansen et al. (2021)Evaluate the potency of this compound in inhibiting lipolysisThis compound inhibited lipolysis in murine adipocytes with 50-fold greater potency than propionate .
Bjursell et al. (2020)Investigate the role of FFAR2 in metabolic homeostasisFFAR2 activation by this compound showed significant effects on energy metabolism .
Discovery Study (2018)SAR exploration for FFA2 agonistsIdentified this compound as a potent agonist with improved pharmacological profiles over previous compounds .

Implications for Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications in:

  • Metabolic Disorders : Due to its ability to regulate lipid metabolism and enhance insulin sensitivity through GLP-1 secretion.
  • Inflammation : Its anti-inflammatory properties may be beneficial in treating conditions like obesity-related inflammation and type 2 diabetes.

Properties

IUPAC Name

(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMDGBOOPJHJQ-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TUG-1375
Reactant of Route 2
TUG-1375
Reactant of Route 3
Reactant of Route 3
TUG-1375
Reactant of Route 4
TUG-1375
Reactant of Route 5
TUG-1375
Reactant of Route 6
TUG-1375

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.